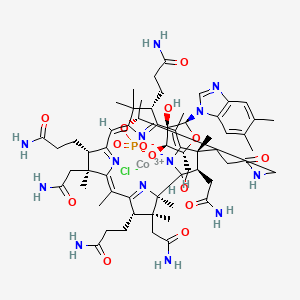
Chlorocobalamin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorocobalamin is a derivative of cobalamin, commonly known as vitamin B12. It is characterized by the presence of a chlorine atom at the 10th position of the corrin ring. This compound is part of the cobalamin family, which plays a crucial role in various biochemical processes, including DNA synthesis and cellular energy production .
準備方法
Synthetic Routes and Reaction Conditions: Chlorocobalamin can be synthesized through the substitution of the axial water ligand in aquacobalamin with a chlorine atom. This process typically involves the reaction of aquacobalamin with hydrochloric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistent quality of the final product .
化学反応の分析
Types of Reactions: Chlorocobalamin undergoes various chemical reactions, including substitution, oxidation, and reduction. The substitution reactions often involve the replacement of the chlorine atom with other ligands, such as anions or neutral N-donor ligands .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include anions like NO2−, SCN−, and N3−, as well as neutral ligands like pyridine and imidazole.
Oxidation and Reduction: this compound can be oxidized or reduced using appropriate oxidizing or reducing agents, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various cobalamin derivatives with different axial ligands .
科学的研究の応用
Chlorocobalamin has a wide range of applications in scientific research:
作用機序
Chlorocobalamin exerts its effects by acting as a cofactor for various enzymes involved in metabolic processes. It primarily targets methionine synthase and L-methylmalonyl-CoA mutase, which are essential for DNA synthesis and cellular energy production . The chlorine atom in this compound influences its binding affinity and reactivity with these enzymes .
類似化合物との比較
Aquacobalamin (Vitamin B12a): Contains a water ligand instead of chlorine.
Cyanocobalamin: Contains a cyano group instead of chlorine.
Methylcobalamin: Contains a methyl group instead of chlorine.
Comparison: Chlorocobalamin is unique due to the presence of the chlorine atom, which affects its chemical properties and reactivity. Compared to aquacobalamin, this compound has a lower pKa value, indicating a stronger binding affinity for anionic ligands . This makes it a valuable compound for studying the coordination chemistry of cobalamins and their interactions with various ligands .
特性
CAS番号 |
15041-07-3 |
|---|---|
分子式 |
C62H88ClCoN13O14P |
分子量 |
1364.8 g/mol |
IUPAC名 |
cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;chloride |
InChI |
InChI=1S/C62H90N13O14P.ClH.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;/q;;+3/p-3/t31-,34-,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1 |
InChIキー |
BYLXFSREGROOBJ-UVKKECPRSA-K |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Cl-].[Co+3] |
正規SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Cl-].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


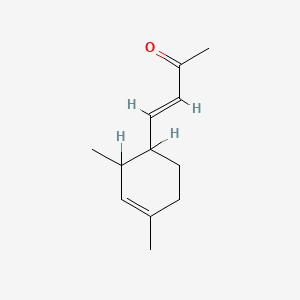
![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)
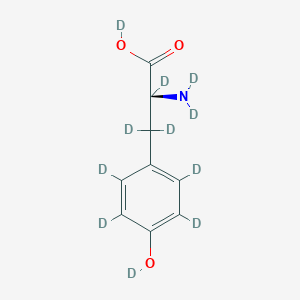
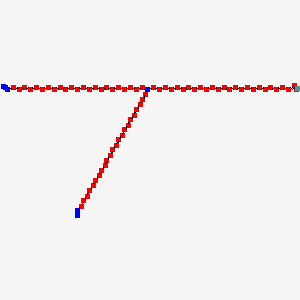
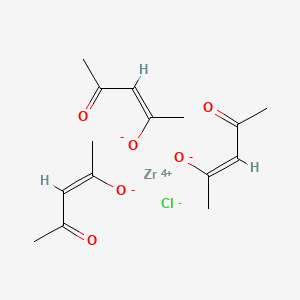
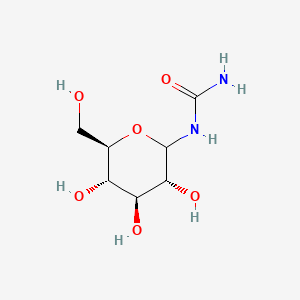
![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B13730517.png)





![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B13730549.png)
![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)
